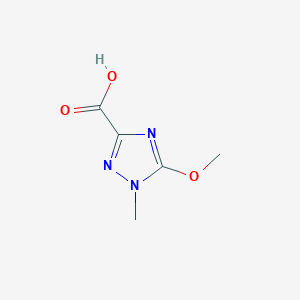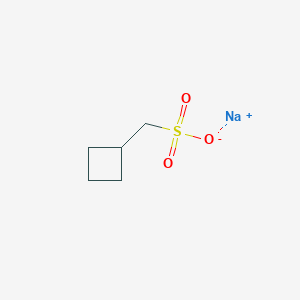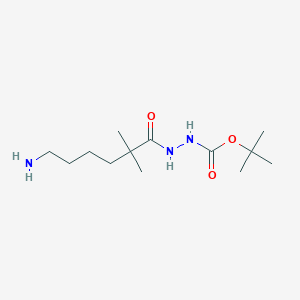
Acide 5-méthoxy-1-méthyl-1H-1,2,4-triazole-3-carboxylique
Vue d'ensemble
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with chloroacetic acid and different aldehydes or isatin derivatives in acidic media .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, the melting point of Methyl-1H-1,2,4-triazole-3-carboxylate is 196-199 °C .Applications De Recherche Scientifique
Synthèse de médicaments antiviraux
Acide 5-méthoxy-1-méthyl-1H-1,2,4-triazole-3-carboxylique: est un précurseur dans la synthèse de la ribavirine, un analogue nucléosidique à large spectre d'activité antivirale. La ribavirine est utilisée pour traiter diverses infections virales, notamment l'hépatite C et le virus respiratoire syncytial .
Inhibition de la xanthine oxydase
Ce composé a été utilisé dans le développement d'analogues pour le fébuxostat, un médicament utilisé pour traiter la goutte. Les analogues synthétisés à partir de ce dérivé triazole ont montré une activité inhibitrice puissante contre la xanthine oxydase, ce qui est crucial pour la gestion de l'hyperuricémie .
Études de cristallographie
La structure cristalline du méthyl-1H-1,2,4-triazole-3-carboxylate, qui peut être dérivée de l'this compound, a été analysée pour comprendre sa configuration moléculaire et ses interactions potentielles avec d'autres molécules .
Recherche sur les analogues nucléosidiques
Les chercheurs ont utilisé ce composé comme matière première pour créer divers analogues nucléosidiques, qui sont essentiels pour étudier les mécanismes de réplication virale et développer de nouveaux médicaments antiviraux .
Synthèse organique
En raison de son groupe carboxylate réactif, ce dérivé triazole est un précieux élément de construction en synthèse organique, permettant la construction de molécules complexes pour des applications pharmaceutiques .
Études d'inhibition enzymatique
La similitude structurale du composé avec certaines biomolécules en fait un candidat pour des études d'inhibition enzymatique, qui sont fondamentales dans la découverte de médicaments et la compréhension des mécanismes des maladies .
Science des matériaux
En science des matériaux, les dérivés du composé pourraient potentiellement être utilisés pour créer de nouveaux polymères avec des propriétés spécifiques, telles qu'une stabilité thermique accrue ou des caractéristiques électroniques uniques .
Chimie agricole
Les dérivés triazoles sont connus pour leurs propriétés fongicides. En tant que tel, l'this compound pourrait être étudié pour son efficacité dans la protection des cultures contre les agents pathogènes fongiques .
Mécanisme D'action
Target of Action
1,2,4-Triazoles and their derivatives are known to interact with a variety of biological targets. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action would depend on the specific derivative and target. For example, some 1,2,4-triazole derivatives have been reported as antiviral agents .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of nucleoside analogues. It interacts with enzymes such as methyltransferases and carboxylases, which facilitate its incorporation into larger biomolecules. The nature of these interactions often involves the formation of covalent bonds, which stabilize the compound within the biochemical pathway .
Cellular Effects
The effects of 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to influence the activity of key signaling molecules, leading to changes in cellular responses. For instance, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical pathway. The compound’s triazole ring allows it to form stable complexes with enzymes, thereby modulating their activity and influencing downstream biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under various conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound may lead to alterations in cellular metabolism and gene expression, which can have significant implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic imbalances. These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These pathways often involve the incorporation of the compound into nucleoside analogues, which can then participate in various biochemical reactions. The compound’s influence on metabolic flux and metabolite levels underscores its significance in metabolic research .
Transport and Distribution
Within cells and tissues, 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution patterns are crucial for understanding its role in cellular processes and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is essential for the compound’s activity and function, as it ensures that the compound is present in the appropriate cellular context to participate in biochemical reactions. Understanding the mechanisms of subcellular localization can provide insights into the compound’s role in cellular physiology .
Propriétés
IUPAC Name |
5-methoxy-1-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-8-5(11-2)6-3(7-8)4(9)10/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEBHGNFGBAZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)
![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)








![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)


